Welcome to the BenchChem Online Store!
molecular formula C6H11Cl2NO B2795561 (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride CAS No. 1055943-40-2

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Cat. No. B2795561
M. Wt: 184.06
InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07126025B2

Procedure details

A 1 L multi-neck flask equipped with agitator, thermometer, addition funnel, and nitrogen protection is charged with acetonitrile (0.67 kg, 0.85 L) followed by adding dimethylformamide (0.00086 kg, 0.91 mL, d=0.944 g/mL). At ambient temperature, is added 4-dimethylaminocrotonic acid hydrochloride (0.0709 kg) and the mixture stirred until homogeneous. Cool the reaction mixture to (0–10° C.) and add oxalyl chloride (0.0473 kg, 0.0325 L, d=1.45 g/mL) dropwise over (20 minutes) at (0–10° C.) followed by a rinse with acetonitrile (0.02 kg, 0.03 L). The temperature (0–10° C.) is maintained for about (20 minutes). The temperature of the reaction mixture is adjusted to (22–26° C.) over (20 minutes) and maintained over (2 hours). The temperature of reaction mixture is adjusted to (40–45° C.) and held for about (5 minutes). Cool the light suspension to about (20–25° C.) and check for reaction completion by high-pressure liquid chromatography (HPLC). The reaction is complete when there is ≦15% of the starting material (4-dimethylaminocrotonic acid hydrochloride) present and/or ≦2% of oxalyl chloride (detected as the dimethyl oxalate).
Quantity
0.85 L
Type
reactant
Reaction Step One
Quantity
0.0709 kg
Type
reactant
Reaction Step Two
Quantity
0.0325 L
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.91 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(#N)C.[ClH:4].[CH3:5][N:6]([CH3:13])[CH2:7]/[CH:8]=[CH:9]/[C:10](O)=[O:11].C(Cl)(=O)C([Cl:17])=O.C(OC)(=O)C(OC)=O>CN(C)C=O>[ClH:17].[CH3:5][N:6]([CH3:13])[CH2:7][CH:8]=[CH:9][C:10]([Cl:4])=[O:11] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.85 L
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.0709 kg
Type
reactant
Smiles
Cl.CN(C/C=C/C(=O)O)C
Step Three
Name
Quantity
0.0325 L
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Seven
Name
Quantity
0.91 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L multi-neck flask equipped with agitator
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to (0–10° C.)
WASH
Type
WASH
Details
a rinse with acetonitrile (0.02 kg, 0.03 L)
TEMPERATURE
Type
TEMPERATURE
Details
The temperature (0–10° C.) is maintained for about (20 minutes)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
is adjusted to (22–26° C.) over (20 minutes)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained over (2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The temperature of reaction mixture
CUSTOM
Type
CUSTOM
Details
is adjusted to (40–45° C.)
CUSTOM
Type
CUSTOM
Details
held for about (5 minutes)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the light suspension to about (20–25° C.)
CUSTOM
Type
CUSTOM
Details
check for reaction completion by high-pressure liquid chromatography (HPLC)

Outcomes

Product
Name
Type
Smiles
Cl.CN(CC=CC(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.